Cas no 1705347-08-5 (N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide)

N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety, further linked to a piperidine-4-carboxamide scaffold. This structure imparts potential pharmacological relevance, particularly in targeting protein-protein interactions or enzyme modulation due to its rigid yet adaptable framework. The methoxyphenyl and pyrazole groups enhance binding affinity and selectivity, while the piperidine-carboxamide segment contributes to improved solubility and metabolic stability. Its well-defined synthetic route allows for scalable production with high purity, making it a valuable intermediate for medicinal chemistry research and drug discovery applications. The compound’s balanced lipophilicity and hydrogen-bonding capacity suggest utility in optimizing pharmacokinetic profiles.
N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide structure
1705347-08-5 structure
商品名:N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide
CAS番号:1705347-08-5
MF:C20H22N6O2
メガワット:378.427683353424
CID:6427645
PubChem ID:90514044

N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide
    • F6148-0032
    • 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
    • N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
    • AKOS024806073
    • N-(2-methoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
    • 1705347-08-5
    • インチ: 1S/C20H22N6O2/c1-28-17-6-3-2-5-16(17)22-20(27)15-9-13-25(14-10-15)18-7-8-19(24-23-18)26-12-4-11-21-26/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,22,27)
    • InChIKey: HJSTXAYJDBJZKW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCN(C2=CC=C(N3C=CC=N3)N=N2)CC1)NC1C=CC=CC=1OC

計算された属性

  • せいみつぶんしりょう: 378.18042397g/mol
  • どういたいしつりょう: 378.18042397g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 513
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 85.2Ų

N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6148-0032-5mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
5mg
$69.0 2023-09-09
Life Chemicals
F6148-0032-75mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
75mg
$208.0 2023-09-09
Life Chemicals
F6148-0032-1mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
1mg
$54.0 2023-09-09
Life Chemicals
F6148-0032-4mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
4mg
$66.0 2023-09-09
Life Chemicals
F6148-0032-2μmol
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6148-0032-40mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
40mg
$140.0 2023-09-09
Life Chemicals
F6148-0032-10mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
10mg
$79.0 2023-09-09
Life Chemicals
F6148-0032-25mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
25mg
$109.0 2023-09-09
Life Chemicals
F6148-0032-100mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
100mg
$248.0 2023-09-09
Life Chemicals
F6148-0032-15mg
N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
1705347-08-5
15mg
$89.0 2023-09-09

N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide 関連文献

N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamideに関する追加情報

Introduction to N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide (CAS No. 1705347-08-5)

N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide, identified by its CAS number 1705347-08-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural features, making it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide incorporates several key pharmacophoric elements that are known to contribute to its biological activity. The presence of a piperidine ring, a pyridazine moiety, and a pyrazole substituent creates a complex scaffold that interacts with biological targets in multiple ways. These structural components are often exploited in the design of drugs due to their ability to modulate enzyme activity, receptor binding, and other cellular processes.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target enzymes involved in cancer metabolism. The pyridazine and pyrazole rings in N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide are particularly relevant in this context, as they have been shown to interact with enzymes such as kinases and phosphodiesterases. These interactions can lead to the inhibition of pathways that are critical for tumor growth and survival.

One of the most compelling aspects of this compound is its potential as an antineoplastic agent. Preclinical studies have demonstrated that molecules with similar structural motifs can disrupt signaling pathways that are aberrantly activated in cancer cells. The piperidine ring, in particular, has been identified as a key pharmacophore in several oncology drug candidates, contributing to their ability to bind tightly to target proteins and modulate their activity.

The synthesis of N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide involves multiple steps, each requiring precise control over reaction conditions and reagent selection. The introduction of the 2-methoxyphenyl group at the N-position of the piperidine ring is particularly challenging, as it necessitates the use of specialized coupling techniques that ensure high yield and purity. Despite these challenges, advances in synthetic methodology have made it possible to produce this compound on a scale suitable for further biological evaluation.

The biological activity of N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide has been explored in several in vitro assays. These studies have revealed that the compound exhibits potent inhibitory effects on various enzymes and receptors relevant to cancer biology. For instance, preliminary data suggest that it may interfere with the activity of tyrosine kinases, which are known to play a crucial role in cell proliferation and survival.

In addition to its antineoplastic potential, N-(2-methoxyphenyl)-1-6-(1H-pyrazol-1-yll)pyridazin -3 - ylpiperidine - 4 - carboxamide has shown promise as a tool for understanding drug-drug interactions. Its complex structure allows it to interact with multiple targets simultaneously, providing insights into how different pharmacological agents might influence each other when administered together. This information is invaluable for optimizing therapeutic regimens and minimizing adverse effects.

The development of novel therapeutic agents often relies on the identification of new chemical entities that exhibit desirable biological properties. N-(2-methoxyphenyl) - 1 - 6 - ( 1 H - pyrazol - 1 - yl ) pyridazin - 3 - ylpiperidine - 4 - carboxamide represents an example of such an entity, with its unique structural features offering potential advantages over existing treatments. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against cancer and other diseases.

The future direction of research on N-(2-methoxyphenyl) - 1 - 6 - ( 1 H - pyrazol - 1 - yl ) pyridazin - 3 - ylpiperidine - 4 - carboxamide will likely focus on refining its pharmacological profile and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies will enable researchers to rapidly evaluate the compound's interactions with biological targets and identify potential lead structures for further optimization.

In conclusion, N-(2-methoxyphenyl) - 1 - 6 - ( 1 H - pyrazol ->

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